8-Fluoro-6-methylquinoline-4-carboxylic acid
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Overview
Description
8-Fluoro-6-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity of the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 2-fluoroaniline, the compound can be synthesized via a series of reactions including nitration, reduction, and cyclization . Another method involves the nucleophilic substitution of a fluorine atom in a quinoline precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
8-Fluoro-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for various diseases, including malaria and cancer.
Industry: Used in the production of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 8-fluoro-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-4-carboxylic acid
- 8-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
8-Fluoro-6-methylquinoline-4-carboxylic acid is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This specific arrangement can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
8-fluoro-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-8-7(11(14)15)2-3-13-10(8)9(12)5-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUNHDMCYQORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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